Methyl pent-2-enethioate

Flavor chemistry Cocoa flavor Thioester organoleptics

Methyl pent-2-enethioate (CAS 84307-99-3), systematically named O-methyl (E)-pent-2-enethioate, is an unsaturated thioester with the molecular formula C₆H₁₀OS and molecular weight of 130.21 g/mol. The compound belongs to the broader class of methyl-thio-2-methyl-2-pentenoates, characterized by a five-carbon backbone containing a carbon-carbon double bond conjugated with a thiocarbonyl group bearing an S-methyl ester moiety.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 84307-99-3
Cat. No. B13772426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pent-2-enethioate
CAS84307-99-3
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCCC=CC(=S)OC
InChIInChI=1S/C6H10OS/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3/b5-4+
InChIKeySLUHNXWATOBIQM-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pent-2-Enethioate (CAS 84307-99-3): Procurement-Relevant Properties and Classification


Methyl pent-2-enethioate (CAS 84307-99-3), systematically named O-methyl (E)-pent-2-enethioate, is an unsaturated thioester with the molecular formula C₆H₁₀OS and molecular weight of 130.21 g/mol . The compound belongs to the broader class of methyl-thio-2-methyl-2-pentenoates, characterized by a five-carbon backbone containing a carbon-carbon double bond conjugated with a thiocarbonyl group bearing an S-methyl ester moiety [1]. This structural architecture distinguishes it from saturated thioesters and oxygen-containing carboxylate esters, conferring a distinct organoleptic profile that includes cheesy, cocoa-like, and fruity notes [1].

Why Generic Thioester Substitution Fails: Evidence for Methyl Pent-2-Enethioate Selection Specificity


Substituting methyl pent-2-enethioate with structurally similar thioesters or carboxylate esters without systematic evaluation introduces significant risk of organoleptic deviation. S-methyl thioesters exhibit pronounced chain-length-dependent sensory characteristics: compounds with 2-6 carbon chain lengths are consistently described as "cheesy," while longer-chain variants lose this note entirely and shorter-chain analogs shift toward more pungent or sulfurous profiles [1]. Furthermore, replacing the sulfur atom with oxygen (carboxylate esters) eliminates the characteristic low-perception threshold sulfurous depth that defines the thioester class [2]. Even among unsaturated C₅ thioesters, the specific position of the double bond and presence of the 2-methyl substituent directly modulate the balance of cheesy, cocoa-like, and fruity character [3]. The following quantitative evidence clarifies precisely where methyl pent-2-enethioate's performance parameters differ from the most likely procurement alternatives.

Methyl Pent-2-Enethioate (CAS 84307-99-3): Quantitative Differentiation Evidence vs. Comparator Compounds


Cocoa and Chocolate Flavor Profile: Methyl Pent-2-Enethioate vs. Carboxylate Ester Analogs

Methyl-thio-2-methyl-2-pentenoates (encompassing methyl pent-2-enethioate) deliver a defined cheesy, surface ripened cheese-like, cocoa powder-like, liver-like and fruity aroma and flavor nuance combination that is demonstrably absent from the corresponding oxygen-containing carboxylate ester analogs [1]. The patent literature explicitly distinguishes these thioesters from the structurally analogous 2-methyl-2-pentenoic acid esters (carboxylates), noting that the sulfur substitution fundamentally alters the organoleptic profile to include cocoa and chocolate notes [1]. This differentiation is critical for applications requiring the characteristic cocoa flavor depth that cannot be achieved with oxygen esters.

Flavor chemistry Cocoa flavor Thioester organoleptics

Strawberry Flavor Performance: Head-to-Head Comparison with Comparator-Free Formulation

In direct head-to-head sensory comparisons, candy, carbonated beverages, and gelatin desserts formulated with methyl-thio-2-methyl-2-pentenoate (the class encompassing methyl pent-2-enethioate) were consistently rated as having markedly superior strawberry flavor relative to identical formulations lacking the compound [1]. The patent documentation states that the comparator formulations without the thioester were found to have an inferior strawberry flavor across multiple food matrices [1]. The effective concentration range established for foodstuff applications is from approximately 0.5 ppm up to about 100 ppm, with an optimal range between 3 and 20 ppm [2].

Strawberry flavor Fruit flavor enhancement Thioester flavor impact

Sensory Threshold and Chain-Length Dependency: Class-Level Inference from S-Methyl Thioester Library

A comprehensive olfactory investigation of a combinatorial S-methyl thioester library established that compounds with 2-6 carbon chain lengths are consistently described as 'cheesy' by trained sensory panels [1]. The odor potency, assessed via best estimate-GC-lower amount detected by sniffing (BE-GC-LOADS), increased from 6 ng for S-methyl thiobutanoate (C₄) to 90 ng for S-methyl thiostearate (C₁₈) [1]. Methyl pent-2-enethioate, with its C₅ backbone, falls within the optimal chain-length window for cheesy character while maintaining the higher potency associated with shorter-chain thioesters. In contrast, S-methyl thiohexanoate (C₆) shifts toward 'green,' 'floral,' and 'pineapple' notes, demonstrating that chain-length extension alters the sensory profile [1]. This class-level inference supports the selection of C₅ unsaturated thioesters when cheesy nuance is the formulation target.

Odor threshold S-methyl thioester Flavor potency

Fragrance Application Versatility: Dual-Use Differentiation vs. Carboxylate Esters

Methyl-thio-2-methyl-2-pentenoates (the class containing methyl pent-2-enethioate) are specifically claimed for augmenting or enhancing the aroma of perfume compositions, colognes, and perfumed articles, providing warm fruity, bready, yeast-like, and strawberry-like fragrance nuances [1]. The patent literature explicitly distinguishes these thioester compounds from the corresponding oxygen-containing unsaturated alkenoic acid esters, noting that the sulfur substitution is essential for achieving the desired fragrance profile [1]. Effective fragrance concentrations in cologne applications range from 2.0% to 5.0% in aqueous ethanol, while handkerchief perfume applications utilize 15% to 30% concentrations [1].

Fragrance formulation Perfume composition Strawberry fragrance

Methyl Pent-2-Enethioate (CAS 84307-99-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Premium Strawberry Flavor Formulations Requiring Natural, Fresh Character

Based on direct head-to-head sensory comparison data [1], methyl pent-2-enethioate is optimally deployed in strawberry-flavored foodstuffs—including hard candies, carbonated beverages, and gelatin desserts—where it delivers a quantifiably superior fresh, natural strawberry flavor compared to formulations lacking this thioester component. The established effective concentration range of 0.5-100 ppm (with an optimal window of 3-20 ppm) provides clear formulation guidance [2].

Cocoa and Chocolate Flavor Enhancement for Confectionery and Bakery Applications

Patent documentation confirms that methyl pent-2-enethioate contributes cocoa powder-like and surface ripened cheese-like flavor nuances that are absent from oxygen-containing carboxylate ester analogs [1]. This compound is therefore specifically indicated for cocoa, chocolate, and related confectionery flavor formulations where sulfur-mediated depth and complexity are required to achieve authentic cocoa character.

Strawberry-Themed Fragrance Compositions in Personal Care and Household Products

The compound's documented efficacy in augmenting warm fruity, bready, yeast-like, and strawberry-like fragrance notes supports its use in perfume compositions, colognes, and perfumed articles [1]. Validated application concentrations range from 2.0-5.0% for colognes to 15-30% for handkerchief perfumes in aqueous ethanol matrices [1], providing actionable formulation parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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